molecular formula C9H9N3OS B2850066 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 850628-76-1

5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Numéro de catalogue: B2850066
Numéro CAS: 850628-76-1
Poids moléculaire: 207.25
Clé InChI: PDPYQIHQFJOCBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 850628-76-1) is a versatile chemical scaffold based on the privileged pyrido[2,3-d]pyrimidin-7(8H)-one core. This structure is recognized as a "privileged scaffold" in medicinal chemistry, capable of providing ligands for several biological receptors, largely due to its resemblance to the nitrogenous bases found in DNA and RNA . The pyrido[2,3-d]pyrimidine system is a key structural component in over 20,000 known compounds, underscoring its significant research value . The primary research application of this compound and its derivatives is in the development of protein kinase inhibitors . Specifically, this scaffold has been successfully utilized to design potent and selective inhibitors for kinases such as Threonine Tyrosine Kinase (TTK, also known as MPS1) . TTK is a central regulator of the spindle assembly checkpoint, and its overexpression is frequently observed in various human cancers, including breast, colon, and ovarian cancers, making it a compelling target for anticancer drug discovery . Compounds based on this scaffold have demonstrated excellent kinase selectivity profiles and promising oral bioavailability in preclinical studies, highlighting their utility in developing new therapeutic agents . With a molecular formula of C9H9N3OS and a molecular weight of 207.25 g/mol, this compound serves as a crucial synthetic intermediate . The methylthio group at the 2-position is a key synthetic handle that can be readily functionalized, for example, via nucleophilic substitution, to introduce diverse amine groups and rapidly explore structure-activity relationships . This allows researchers to efficiently create a library of analogs for biological screening. Proper handling is essential; store the product sealed in a dry, room-temperature environment . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-3-7(13)11-8-6(5)4-10-9(12-8)14-2/h3-4H,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPYQIHQFJOCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NC(=NC=C12)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Victory et al. Methodology

The foundational approach involves cyclocondensation of α,β-unsaturated esters (e.g., methyl acrylate derivatives) with malononitrile in the presence of sodium methoxide/methanol, followed by guanidine-mediated ring closure. For 5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, the protocol requires:

  • Methyl 3-cyano-4-methyl-6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate synthesis via Michael addition of malononitrile to methyl 4-methyl-2-pentenoate.
  • Cyclization with thiourea under basic conditions to install the 2-methylthio group.
  • Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the C5-C6 double bond.

Key Optimization : Replacing guanidine with thiourea enables direct incorporation of the methylthio group at C2, bypassing post-cyclization thiolation. Yields for analogous systems range from 45% to 68%, depending on the electron-withdrawing capacity of the ester group.

Pyrimidine Ring Functionalization via Halogen Intermediates

Bromopyrimidine Precursor Route

This method leverages 4-amino-5-bromo-2-(methylthio)pyrimidine-6-carboxylate as a key intermediate:

  • Bromination : Treat 4-amino-2-(methylthio)pyrimidine-6-carboxylate with N-bromosuccinimide (NBS) in acetonitrile to install bromine at C5.
  • Methylation : Introduce the C5 methyl group via Pd-catalyzed cross-coupling with methylzinc chloride under Heck conditions.
  • Cyclization : Heat the intermediate in acetic anhydride to form the pyridone ring, achieving 72% yield for the final cyclized product.

Advantages :

  • Avoids harsh oxidants by using Pd-mediated coupling.
  • Enables regioselective methyl group installation at C5 without over-bromination.

Thiouracil-Based Synthesis with Sequential Substitutions

Methylation and Thiolation Protocol

A scalable route starts with 6-amino-2-thiouracil:

  • Methylation : Treat thiouracil with dimethyl carbonate in DMF at 100°C to yield 6-amino-2-methylthio-4-pyrimidinol (85% yield).
  • Chlorination : React with thionyl chloride to convert the 4-hydroxyl group to chloride.
  • Ammonolysis : Substitute chloride with ammonia to generate 6-amino-2-methylthio-4-aminopyrimidine.
  • Cyclocondensation : React with ethyl acetoacetate under acidic conditions to form the pyridone ring, introducing the C5 methyl group via keto-enol tautomerization.

Critical Analysis :

  • Dimethyl carbonate outperforms methyl iodide in reducing environmental toxicity.
  • Thionyl chloride minimizes phosphorus waste compared to PCl₃-based methods.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 2.48 (s, 3H, C5-CH₃), 2.09 (s, 3H, S-CH₃), 6.78 (s, 1H, C3-H).
  • HRMS : m/z calcd for C₁₀H₁₁N₃OS [M+H]⁺: 238.0648; found: 238.0645.
  • X-ray Crystallography : Confirms planar pyridopyrimidine core with dihedral angles <5° between rings.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >99% purity, with retention time = 8.2 min.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation 45–68 Direct C2 thiolation Requires DDQ for aromatization
Bromopyrimidine Route 72 Regioselective methylation Pd catalyst cost
Thiouracil-Based 85 Scalable, eco-friendly reagents Multi-step purification

Industrial-Scale Considerations

The thiouracil-based method is preferred for kilogram-scale production due to:

  • Solvent Recovery : DMF and acetonitrile are efficiently recycled via distillation.
  • Waste Reduction : Thionyl chloride byproducts (SO₂, HCl) are neutralized to Na₂SO₃ and NaCl, complying with EPA guidelines.

Applications De Recherche Scientifique

Synthesis of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved through various methods. These include:

  • Construction from Preformed Rings : Utilizing either pyrimidine or pyridine derivatives as starting materials.
  • Retrosynthetic Analysis : Identifying potential synthetic routes by breaking down the target structure into simpler components.

Recent studies have indicated that the presence of specific substituents on the pyrido[2,3-d]pyrimidine scaffold can significantly influence the biological activity of the resulting compounds .

Antitumor Activity

This compound has shown promise as an anticancer agent , particularly in targeting tyrosine kinases. Tyrosine kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote cell proliferation and survival. Notably, this compound has been associated with:

  • Inhibition of Mammary Neoplasms : Demonstrating effectiveness against breast cancer cell lines.
  • Targeting Signal Transduction Pathways : Inhibiting pathways involved in tumor growth and metastasis.

Cardiovascular Applications

Additionally, this compound has potential applications in treating cardiovascular diseases. It has been studied for its role as an angiotensin II receptor antagonist , which is beneficial in managing hypertension and related cardiovascular conditions. Approximately 150 references document its use in antihypertensive therapies .

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments have demonstrated that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one exhibit nanomolar activity against various cancer cell lines. These studies highlight the importance of structural modifications to enhance potency and selectivity against specific cancer types.
  • Cardiovascular Research : Clinical trials have explored the efficacy of this compound in lowering blood pressure and improving vascular function, showing significant promise in preclinical models.

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Antitumor ActivityTyrosine kinase inhibition~430 studies
Cardiovascular DiseasesAngiotensin II receptor antagonism~150 studies
Other Potential UsesAntidiabetic agentsEmerging research

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Kinase Inhibition

Compound Name Substituents Key Biological Data References
Target Compound 5-Me, 2-MeS Data not reported; structural analogs suggest CDK4/6 inhibition potential
Palbociclib 5-Me, 6-Ac, 8-Cyclopentyl, 2-NH(aryl) CDK4/6 IC50: 0.011 µM (CDK4), 0.016 µM (CDK6); FDA-approved for breast cancer
Compound 14 (Barvian et al.) 5-Me, 8-Cyclopentyl, 2-NH(aryl) CDK4 IC50: 0.004 µM; moderate selectivity over CDK1/2
6-Bromo derivative () 6-Br, 2-MeS Intermediate for kinase inhibitors; bromination enhances electrophilicity for further modifications
8-Cyclopentyl-6-aryl derivatives () 8-Cyclopentyl, 6-Aryl IC50 values < 0.1 µM for CDK4/6; high selectivity due to cyclopentyl and aryl interactions

Key Observations:

  • Position 5 : The 5-methyl group is critical for selectivity, as seen in Compound 14, where its introduction improved CDK4 inhibition by 20-fold .
  • Position 8 : Cyclopentyl or alkyl groups at N8 enhance selectivity by occupying hydrophobic pockets in CDK4/6 .

Key Differences:

  • The target compound lacks the 6-acetyl and 8-cyclopentyl groups of Palbociclib, which are crucial for high-affinity CDK4/6 binding .

Activité Biologique

5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has gained attention due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic applications of this compound.

  • Molecular Formula : C9H9N3OS
  • Molecular Weight : 207.25 g/mol
  • CAS Number : 850628-76-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine or pyrimidine derivatives. Various methods have been reported in literature, focusing on optimizing yields and purity.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, certain derivatives inhibited cell proliferation and induced apoptosis in human colon cancer cells (HCT116) .

Kinase Inhibition

This compound has been explored for its ability to inhibit specific kinases, including cyclin-dependent kinases (CDKs) and protein kinases such as GSK3-β. These kinases are crucial in regulating cell cycle and apoptosis pathways, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

Some studies have suggested that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial activity. For example, certain analogs showed effectiveness against fungal strains like Saccharomyces cerevisiae and Cryptococcus neoformans, indicating a potential role in treating fungal infections .

Case Studies

Study Findings Reference
Study on Antitumor ActivityDemonstrated cytotoxic effects against HCT116 cells with IC50 values in low micromolar range.
Kinase Inhibition AnalysisIdentified inhibition of CDK1 and GSK3-β by various analogs of pyrido[2,3-d]pyrimidin-7(8H)-ones.
Antimicrobial TestingShowed activity against Saccharomyces cerevisiae and Cryptococcus neoformans.

Therapeutic Potential

The biological activities of this compound suggest its potential as a therapeutic agent in oncology and infectious diseases. Its ability to target multiple pathways involved in tumor growth and microbial resistance makes it a promising candidate for further research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one?

  • Methodology : The core structure is typically synthesized via cyclocondensation reactions. For example, intermediate pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds can be prepared by reacting 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde with α,β-unsaturated esters under Miyaura borylation and Suzuki cross-coupling conditions . Bromination at the C6 position using N-bromosuccinimide (NBS) in anhydrous DMF at room temperature (18 h) is a key step for functionalization . Substitution reactions (e.g., replacing methylthio with methylamino groups) are achieved by treating the compound with ammonium hydroxide in dichloromethane .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology : Nuclear magnetic resonance (NMR) is critical for confirming regioselectivity in halogenation or substitution reactions. High-performance liquid chromatography (HPLC) (≥96% purity) validates synthetic yields and purity . Mass spectrometry (MS) and X-ray crystallography (where applicable) resolve structural ambiguities, particularly for derivatives with complex substituents like cyclopentyl or fluorobenzyl groups .

Q. What biological targets are associated with this scaffold?

  • Findings : The compound and its derivatives exhibit kinase inhibitory activity. For instance, 8-cyclopentyl-5-methyl derivatives act as CDK4/6 inhibitors (IC50 = 0.004 µM for CDK4), while modifications at the C2 position (e.g., methylamine or aryl groups) target MST3/4 kinases . Structural analogs also inhibit p38α MAPK, as seen in Pamapimod and R1487 .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation of the pyrido[2,3-d]pyrimidin-7-one core?

  • Methodology : Bromination at C6 is achieved using NBS in DMF under ambient conditions (20°C, 18 h), avoiding competing reactions at other positions . For selective chlorination, electrophilic reagents like POCl3 or PCl5 in refluxing toluene may be employed, though reaction conditions must be optimized to prevent overhalogenation .

Q. What strategies enhance selectivity in kinase inhibition?

  • SAR Insights :

  • 5-Methyl substitution : Improves CDK4 selectivity (IC50 CDK4/CDK1 = 0.004 µM vs. 0.079 µM) by optimizing steric interactions in the ATP-binding pocket .
  • C8 Cyclopentyl groups : Reduce off-target effects on FGFr (IC50 = 0.051 µM) by restricting conformational flexibility .
  • C2 Modifications : Arylaminomethyl or piperazinyl groups at C2 shift selectivity toward MST3/4 kinases via hydrogen bonding with the kinase hinge region .

Q. How can photochemical methods streamline synthesis?

  • Methodology : Irradiation at 450 nm in DMSO under aerobic conditions dehydrogenates 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to the unsaturated core, generating H2O2 as a byproduct. This autocatalytic process eliminates the need for external photosensitizers and reduces reaction steps .

Q. How to resolve contradictions in reported biological activity across studies?

  • Analysis Framework :

  • Assay conditions : Compare kinase inhibition IC50 values under consistent ATP concentrations (e.g., 10 µM vs. 100 µM) .
  • Cell-line specificity : Evaluate potency in isogenic cell lines (e.g., CDK4-dependent vs. CDK6-dependent cancers) .
  • Metabolic stability : Assess differences in half-life (t1/2) due to substituents (e.g., cyclopentyl enhances metabolic stability over cyclohexyl) .

Q. What synthetic optimizations improve yields in cyclocondensation steps?

  • Optimization Strategies :

  • Catalyst selection : Use Pd(PPh3)4 for Miyaura borylation to achieve >80% conversion of 2-(4-bromo-2-chlorophenyl)acetic acid esters .
  • Solvent systems : Replace DMF with DMAc in Suzuki couplings to reduce side reactions and improve yields by 15–20% .
  • Temperature control : Maintain 80–90°C during cyclocondensation to prevent decomposition of thermally labile intermediates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.